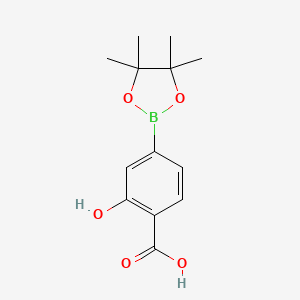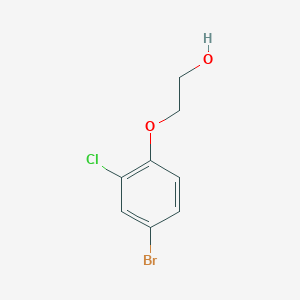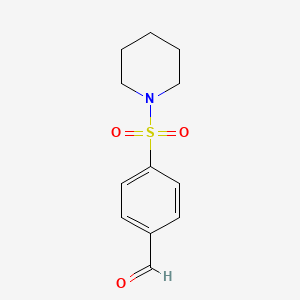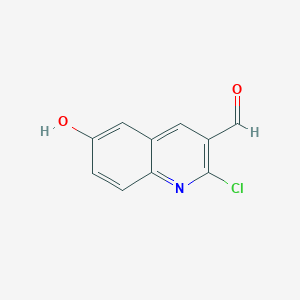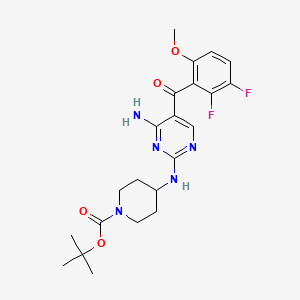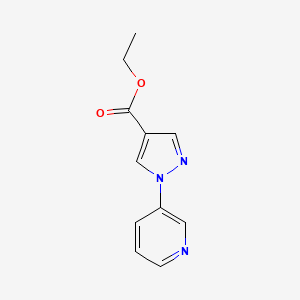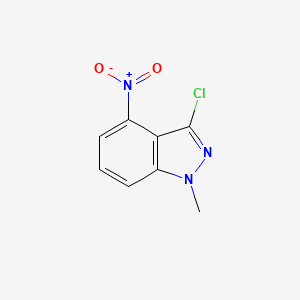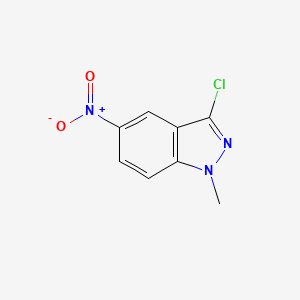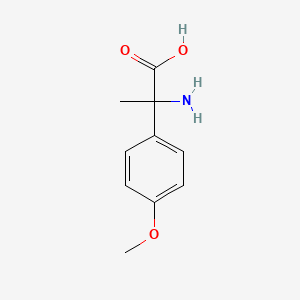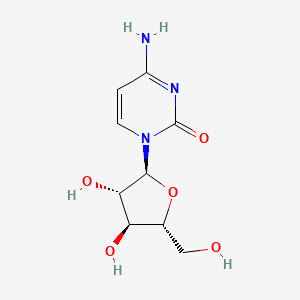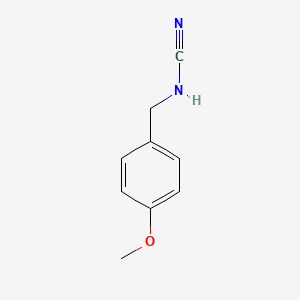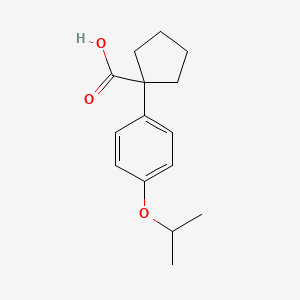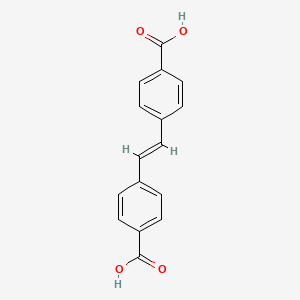
4,4'-Stilbenedicarboxylic acid
描述
4,4’-Stilbenedicarboxylic acid is an organic compound with the chemical formula C16H12O4. It is a derivative of stilbene and is characterized by two carboxylic acid groups attached to the stilbene backbone. This compound is known for its luminescent properties and is used in various scientific and industrial applications.
作用机制
Target of Action
The primary targets of 4,4’-Stilbenedicarboxylic acid (SDA) are metallic centers in various biochemical systems . SDA acts as a luminescent ligand and an organic linker due to the presence of two carboxylic groups, which form bridges between these metallic centers .
Mode of Action
SDA interacts with its targets by forming bridges between metallic centers, facilitated by its two carboxylic groups . This interaction results in the formation of a rigid linker due to its conjugated aromatic rings .
Biochemical Pathways
It’s known that sda can be used in the hydrothermal synthesis of three-dimensional (3d) metal-organic frameworks . These frameworks have potential usage in sensing, drug delivery, luminescence, and gas adsorption .
Result of Action
The molecular and cellular effects of SDA’s action primarily involve the formation of rigid linkers between metallic centers, which can lead to the creation of 3D metal-organic frameworks . These frameworks can be used in various applications, including sensing, drug delivery, luminescence, and gas adsorption .
Action Environment
The action, efficacy, and stability of SDA can be influenced by various environmental factors. For instance, the formation of 3D metal-organic frameworks through hydrothermal synthesis suggests that temperature and pressure conditions can impact the action of SDA . Additionally, the luminescent properties of SDA indicate that light conditions may also play a role .
生化分析
Biochemical Properties
4,4’-Stilbenedicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. It interacts with various enzymes and proteins, forming stable complexes. The carboxylic acid groups in 4,4’-Stilbenedicarboxylic acid can form hydrogen bonds with amino acid residues in proteins, facilitating the formation of stable structures. Additionally, it can act as a chelating agent, binding to metal ions and forming coordination complexes .
Cellular Effects
4,4’-Stilbenedicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, 4,4’-Stilbenedicarboxylic acid has been found to enhance the UV aging resistance of bitumen by intercalating into layered double hydroxides, which can reflect and absorb UV light .
Molecular Mechanism
The molecular mechanism of 4,4’-Stilbenedicarboxylic acid involves its ability to form stable complexes with metal ions and proteins. The carboxylic acid groups in the compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable structures. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 4,4’-Stilbenedicarboxylic acid can influence gene expression by binding to specific DNA sequences and modulating transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Stilbenedicarboxylic acid can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong oxidizing agents. Long-term studies have shown that 4,4’-Stilbenedicarboxylic acid can have lasting effects on cellular function, particularly in the context of metal-organic frameworks, where it can maintain its structural integrity over extended periods .
Dosage Effects in Animal Models
The effects of 4,4’-Stilbenedicarboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful .
Metabolic Pathways
4,4’-Stilbenedicarboxylic acid is involved in various metabolic pathways, particularly those related to the synthesis of metal-organic frameworks. It interacts with enzymes and cofactors that facilitate the formation of stable complexes with metal ions. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,4’-Stilbenedicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound can be transported to specific cellular compartments where it can form stable complexes with metal ions .
Subcellular Localization
The subcellular localization of 4,4’-Stilbenedicarboxylic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 4,4’-Stilbenedicarboxylic acid can be localized to the nucleus, where it can interact with DNA and modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Stilbenedicarboxylic acid can be synthesized through several methods. One common method involves the reaction of para-tolunitrile with sulfur to produce 4,4’-dibenzyl dicarboxylic acid, which is then oxidized to form 4,4’-stilbenedicarboxylic acid . Another method involves the use of cyano-iodine benzyl and dimethylbenzene in the presence of potassium hydroxide, followed by alkaline hydrolysis .
Industrial Production Methods: In industrial settings, 4,4’-stilbenedicarboxylic acid is often produced through the reaction of dibromo-stilbene with sodium carbonate in an alcohol solution, with copper powder as a catalyst. The reaction mixture is heated to maintain a boiling temperature, and the product is then crystallized and purified .
化学反应分析
Types of Reactions: 4,4’-Stilbenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form stilbene derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Stilbene derivatives.
Substitution: Halogenated or nitrated stilbene derivatives.
科学研究应用
4,4’-Stilbenedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a luminescent ligand and an organic linker in the synthesis of metal-organic frameworks (MOFs).
Biology: It is used in the study of molecular interactions and self-assembly processes.
Industry: It is used in the production of fluorescent materials and as a catalyst in organic synthesis.
相似化合物的比较
- Biphenyl-4,4’-dicarboxylic acid
- 2,2’-Diamino-4,4’-stilbenedicarboxylic acid
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tribenzoic acid
- 2,6-Naphthalenedicarboxylic acid
- Terephthalic acid
Comparison: 4,4’-Stilbenedicarboxylic acid is unique due to its luminescent properties and its ability to form stable metal-organic frameworks. Compared to biphenyl-4,4’-dicarboxylic acid and terephthalic acid, it has a more extended conjugated system, which enhances its luminescent properties and makes it more suitable for applications in sensing and luminescence .
属性
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-31-2 | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Stilbenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


